六亚甲基双乙酰胺

描述

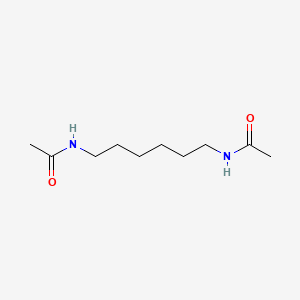

六亚甲基双乙酰胺是一种化学化合物,以其诱导细胞分化的能力而闻名该化合物以其分子式(C_{10}H_{20}N_{2}O_{2})和 200.3 g/mol 的分子量为特征 .

科学研究应用

六亚甲基双乙酰胺在科学研究中具有广泛的应用:

化学: 它用作有机合成的试剂以及用于研究酰胺化学的模型化合物。

生物学: 该化合物以其诱导细胞分化的能力而闻名,使其在发育生物学研究中具有价值。

作用机制

六亚甲基双乙酰胺通过抑制核因子κB(NF-κB)以及Akt和ERK/MAPK信号通路的激活而发挥作用。这种抑制导致细胞对凋亡的敏感性增加以及细胞分化的诱导。 该化合物还与正转录延伸因子b(P-TEFb)相互作用,将其从其与六亚甲基双乙酰胺诱导蛋白1(HEXIM1)和7SK小核RNA的非活性复合物中释放出来,从而促进转录延伸 .

类似化合物:

二甲基亚砜(DMSO): 与六亚甲基双乙酰胺一样,DMSO 以其诱导细胞分化的能力而闻名。

亚油酰苯胺羟肟酸(SAHA): 这种化合物是一种有效的组蛋白脱乙酰酶抑制剂,已被用于诱导癌细胞分化.

独特性: 六亚甲基双乙酰胺在诱导细胞分化和抑制参与细胞存活和增殖的关键信号通路方面的双重能力是独一无二的。 这种双重作用使其成为癌症研究和治疗中的宝贵化合物 .

生化分析

Biochemical Properties

Hexamethylene Bisacetamide inhibits the activation of NF-kappaB function, Akt, and ERK/MAPK cascade . It sensitizes cells to apoptosis in vitro and induces cells to differentiate into normal or benign cells in vivo . It is an antitumor and hematinic agent that is orally active .

Cellular Effects

Hexamethylene Bisacetamide has been shown to have significant effects on various types of cells and cellular processes. It inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . Consistent with its ability to inhibit NFκB function, Hexamethylene Bisacetamide can also sensitize cells to apoptosis . It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation and are well-known regulators of NFκB activation .

Molecular Mechanism

Hexamethylene Bisacetamide exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation . It can decrease the kinase activity of the IKK complex leading to defective phosphorylation of IκBα and Ser536 of p65 . This gives mechanistic insight into the mechanism of action of Hexamethylene Bisacetamide .

Temporal Effects in Laboratory Settings

The effects of Hexamethylene Bisacetamide over time in laboratory settings have been observed. For instance, it has been shown that despite the continuous presence of Hexamethylene Bisacetamide, the released P-TEFb reassembles rapidly with 7SK snRNA and HEXIM1 .

Dosage Effects in Animal Models

In animal models, Hexamethylene Bisacetamide has shown anticancer effects in vivo in mouse models of Myc-driven B-cell lymphoma

Metabolic Pathways

Hexamethylene Bisacetamide is involved in several metabolic pathways. It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation

准备方法

合成路线和反应条件: 六亚甲基双乙酰胺可以通过六亚甲基二胺与乙酸酐反应合成。 反应通常涉及在回流条件下加热反应物以促进双乙酰胺产物的形成 .

工业生产方法: 在工业环境中,六亚甲基双乙酰胺的合成可能涉及使用连续流动反应器来优化反应条件并提高产率。 该过程通常包括通过重结晶或蒸馏技术对产品进行纯化以确保高纯度 .

化学反应分析

反应类型: 六亚甲基双乙酰胺经历各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的酰胺和羧酸。

还原: 还原反应可以将六亚甲基双乙酰胺转化为六亚甲基二胺。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 通常使用诸如氢化锂铝之类的还原剂。

主要产物:

氧化: 六亚甲基二胺和乙酸。

还原: 六亚甲基二胺。

取代: 取决于所用亲核试剂的各种取代酰胺.

相似化合物的比较

Dimethyl sulfoxide (DMSO): Like hexamethylene bisacetamide, DMSO is known for its ability to induce cell differentiation.

Suberoylanilide hydroxamic acid (SAHA): This compound is a potent inhibitor of histone deacetylases and has been used to induce differentiation in cancer cells.

Uniqueness: Hexamethylene bisacetamide is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .

生物活性

Hexamethylene bisacetamide (HMBA) is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and cellular differentiation. This article explores the mechanisms of action, therapeutic applications, and relevant case studies associated with HMBA.

HMBA exerts its biological effects primarily through the following mechanisms:

- Induction of Differentiation : HMBA is recognized as a potent differentiating agent, particularly in leukemic and non-leukemic cell lines. It activates hexamethylene bisacetamide-inducible protein 1 (HEXIM1), which inhibits the transcription elongation factor P-TEFb, thereby affecting RNA polymerase II activity and mRNA synthesis .

-

Inhibition of Key Signaling Pathways : HMBA inhibits several critical signaling pathways involved in cell survival and proliferation:

- NF-κB Pathway : It suppresses NF-κB activation, leading to decreased expression of target genes associated with inflammation and cancer progression .

- PI3K/Akt Pathway : HMBA has been shown to inhibit the Akt signaling pathway, which is often hyperactivated in various cancers, thus sensitizing cancer cells to apoptosis .

- Apoptosis Induction : Studies indicate that HMBA can enhance apoptotic responses in cancer cells by modulating pathways that regulate cell survival and death .

Therapeutic Applications

HMBA's unique properties have led to its investigation in various therapeutic contexts:

- Cancer Therapy : Initially developed as an anticancer drug, HMBA has demonstrated effectiveness in inducing differentiation in cancer cells. Clinical trials have explored its potential in treating refractory malignancies, particularly leukemias .

- HIV Reactivation : Recent studies suggest that HMBA may reactivate latent HIV-1 by disrupting the inactive complex where P-TEFb is sequestered, offering a potential strategy for HIV eradication .

Phase I Clinical Trials

A notable Phase I trial assessed HMBA's efficacy and safety profile in patients with advanced cancer. The study administered HMBA via continuous infusion over five days every three weeks. Key findings included:

- Dose-Limiting Toxicities : Adverse effects included renal insufficiency, metabolic acidosis, and central nervous system toxicities such as agitation and delirium .

- Pharmacokinetics : The pharmacokinetic profile indicated that renal elimination accounted for a significant portion of drug disposition, suggesting that dosing strategies may need adjustment to optimize therapeutic outcomes .

Impact on Natural Killer (NK) Cells

Research has highlighted HMBA's detrimental effects on NK cell-mediated cytotoxicity against tumors. While it upregulates ligands for the NKG2D receptor, it simultaneously impairs NK cell function, raising concerns about its clinical efficacy in cancer treatment .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Differentiation Induction | Activates HEXIM1; inhibits P-TEFb |

| NF-κB Inhibition | Reduces inflammation-related gene expression |

| PI3K/Akt Inhibition | Sensitizes cells to apoptosis |

| Apoptosis Induction | Enhances apoptotic pathways in cancer cells |

| HIV Reactivation Potential | Disrupts P-TEFb sequestration |

属性

IUPAC Name |

N-(6-acetamidohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQSTAOJRULKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041044 | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |

| Record name | HMBA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

3073-59-4 | |

| Record name | Hexamethylene bisacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hmba | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLENE BISACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylene bisacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。